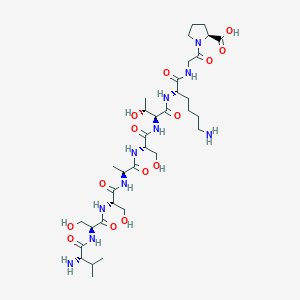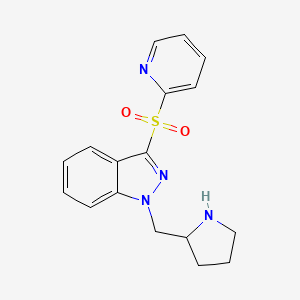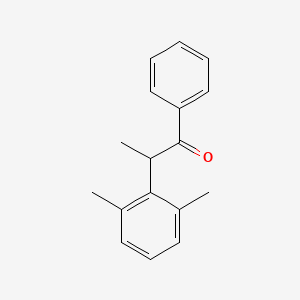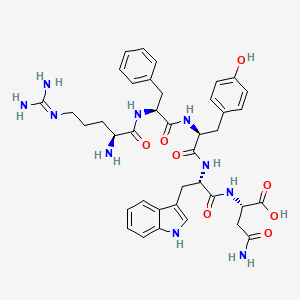![molecular formula C22H22O4 B12531578 1,2,5-Trioxaspiro[5.5]undecan-9-one, 3-(1-[1,1'-biphenyl]-4-ylethenyl)- CAS No. 678967-36-7](/img/structure/B12531578.png)
1,2,5-Trioxaspiro[5.5]undecan-9-one, 3-(1-[1,1'-biphenyl]-4-ylethenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,5-Trioxaspiro[5.5]undecan-9-one, 3-(1-[1,1’-biphenyl]-4-ylethenyl)- is a complex organic compound characterized by its unique spiro structure. This compound features a spiro linkage, which is a type of chemical bond where two rings are connected through a single atom. The presence of the biphenyl group and the spiro linkage makes this compound interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trioxaspiro[5.5]undecan-9-one, 3-(1-[1,1’-biphenyl]-4-ylethenyl)- typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the spiro linkage: This can be achieved through cyclization reactions where two ring structures are formed around a central atom.
Introduction of the biphenyl group: This step usually involves coupling reactions, such as Suzuki or Heck coupling, to attach the biphenyl moiety to the spiro structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and solvent conditions.
Purification processes: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
1,2,5-Trioxaspiro[5.5]undecan-9-one, 3-(1-[1,1’-biphenyl]-4-ylethenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The biphenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
1,2,5-Trioxaspiro[5.5]undecan-9-one, 3-(1-[1,1’-biphenyl]-4-ylethenyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its stability and functional groups.
作用機序
The mechanism by which 1,2,5-Trioxaspiro[5.5]undecan-9-one, 3-(1-[1,1’-biphenyl]-4-ylethenyl)- exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It could influence signaling pathways related to cell growth, apoptosis, or metabolism.
類似化合物との比較
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: Known for its medicinal properties, particularly as a METTL3 inhibitor.
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one: Another spiro compound with different functional groups.
1,4-Dioxaspiro[5.5]undecan-3-one: Similar spiro structure but with different substituents.
Uniqueness
1,2,5-Trioxaspiro[5.5]undecan-9-one, 3-(1-[1,1’-biphenyl]-4-ylethenyl)- is unique due to its specific combination of a spiro linkage and a biphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
678967-36-7 |
|---|---|
分子式 |
C22H22O4 |
分子量 |
350.4 g/mol |
IUPAC名 |
3-[1-(4-phenylphenyl)ethenyl]-1,2,5-trioxaspiro[5.5]undecan-9-one |
InChI |
InChI=1S/C22H22O4/c1-16(17-7-9-19(10-8-17)18-5-3-2-4-6-18)21-15-24-22(26-25-21)13-11-20(23)12-14-22/h2-10,21H,1,11-15H2 |
InChIキー |
KMTGCLWODBXVPJ-UHFFFAOYSA-N |
正規SMILES |
C=C(C1COC2(CCC(=O)CC2)OO1)C3=CC=C(C=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one](/img/structure/B12531512.png)

![Benzamide, N-[5-cyano-1-(phenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B12531528.png)


![5-[1-(Benzenesulfonyl)pent-4-yn-1-yl]-3-phenyl-1,2,4-triazine](/img/structure/B12531552.png)


![Ethanone, 2-[1-(2-hydroxy-1-methylethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12531582.png)



![1-(Ethenyloxy)-3-[(E)-(4-nitrophenyl)diazenyl]pentane-2,4-dione](/img/structure/B12531598.png)
